molecular formula C10H16N2O B8472788 1-Hexyl-imidazole-5-carboxaldehyde

1-Hexyl-imidazole-5-carboxaldehyde

Cat. No. B8472788
M. Wt: 180.25 g/mol
InChI Key: XIDPBPSGFZRNGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05219874

Procedure details

A solution of dimethyl sulphoxide (0.49 ml, 7.74 mmol) in dichloromethane (2.5 ml) was added dropwise to a solution of oxalyl chloride (0.3 ml, 3.78 mmol) in dichloromethane (15 ml) at -78° C. with stirring under argon. After effervescence had ceased (15 min), a solution of the product of step (ii) (313 mg, 1.72 mmol) in dichloromethane (7.5 ml) was added dropwise. The solution was stirred for 15 minutes before triethylamine (2.3 ml, 19 mmol) was added slowly. After a further 15 minutes the solution was allowed to warm to room temperature, stirred for 30 minutes and then quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 ml). The mixture was extracted with ethyl acetate (3×10 ml). The extracts were washed with brine (1×10 ml), dried (MgSO4) and concentrated. The residue was purified by column chromatography, eluting with 10% methanol/dichloromethane (v/v), to give 1-hexyl-imidazole-5-carboxaldehyde (280 mg, 90% yield) as an oil; NMR: 0.8-0.95(3H,m), 1.2-1.4(6H,m), 1.68-1.9(2H,m), 4.29(2H,t,J=7. Hz), 7.65(1H,s), 7.80(1H,s), 9.74(1H,s).
Quantity
0.49 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
313 mg
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
solvent
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[CH2:11]([N:17]1[C:21]([CH2:22][OH:23])=[CH:20][N:19]=[CH:18]1)[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].C(N(CC)CC)C>ClCCl>[CH2:11]([N:17]1[C:21]([CH:22]=[O:23])=[CH:20][N:19]=[CH:18]1)[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
0.49 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
2.5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
313 mg
Type
reactant
Smiles
C(CCCCC)N1C=NC=C1CO
Name
Quantity
7.5 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(15 min)
Duration
15 min
ADDITION
Type
ADDITION
Details
was added slowly
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×10 ml)
WASH
Type
WASH
Details
The extracts were washed with brine (1×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with 10% methanol/dichloromethane (v/v)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(CCCCC)N1C=NC=C1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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